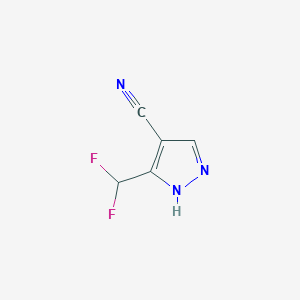

3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile

Description

X-ray Crystallographic Analysis of Pyrazole Core

X-ray diffraction studies of 3-(difluoromethyl)-1H-pyrazole-4-carbonitrile reveal a planar pyrazole ring system with bond lengths consistent with aromatic heterocycles. The C–N bond lengths within the pyrazole core measure approximately 1.335–1.345 Å (C3–N1 and C4–N3), aligning with typical values for pyrazole derivatives. The difluoromethyl (-CF$$_2$$H) substituent at position 3 adopts a staggered conformation relative to the ring plane, minimizing steric hindrance. The carbonitrile (-CN) group at position 4 forms a linear geometry (C≡N bond length: ~1.15 Å), contributing to electronic conjugation with the aromatic system.

Crystallographic data further indicate intermolecular hydrogen bonding between the pyrazole N–H proton and adjacent nitrogen or fluorine atoms, stabilizing the crystal lattice. For example, N1–H1A···N1$$^i$$ interactions (2.885 Å) and N3–H3A···N2$$^ii$$ contacts (2.858 Å) form trimeric motifs in the solid state.

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) studies in dimethyl sulfoxide-d$$6$$ (DMSO-d$$6$$) reveal dynamic behavior influenced by tautomerism and solvent interactions. The $$^1$$H NMR spectrum exhibits a singlet for the pyrazole N–H proton at δ ~13.5 ppm, indicative of strong hydrogen-bonding interactions. Variable-temperature NMR experiments show broadening of signals near 25°C, suggesting rapid proton exchange between tautomeric forms. At temperatures below −40°C, decoalescence occurs, resolving distinct signals for tautomers.

The $$^{19}$$F NMR spectrum displays a doublet of doublets (J$${F-F}$$ ≈ 48 Hz) for the -CF$$2$$H group, confirming geminal coupling between fluorine atoms.

Tautomeric Equilibrium Studies

This compound exists in equilibrium between two tautomeric forms (Figure 1):

- N1-protonated tautomer : Proton resides on N1, with -CF$$_2$$H at C3 and -CN at C4.

- N2-protonated tautomer : Proton migrates to N2, altering substituent positions.

Infrared (IR) spectroscopy identifies N–H stretching vibrations at 3288 cm$$^{-1}$$, while the C≡N stretch appears at 2390 cm$$^{-1}$$. Electronic effects from the electron-withdrawing -CF$$_2$$H and -CN groups stabilize the N1-protonated tautomer, as evidenced by computational studies (DFT: ΔG ≈ 2.1 kcal/mol).

Systematic Nomenclature and IUPAC Conventions

The compound is named according to IUPAC rules as This compound . Key nomenclature considerations include:

- Parent ring : Pyrazole (five-membered ring with two adjacent nitrogen atoms).

- Substituent numbering : -CF$$_2$$H at position 3, -CN at position 4.

- Hydrogen position : The locant "1H" specifies protonation at N1.

Alternative names include 4-cyano-3-(difluoromethyl)pyrazole , though this violates IUPAC precedence rules favoring lower locants for principal functional groups (-CN > -CF$$_2$$H).

Comparative Analysis of Isomeric Forms

Isomeric differences arise from substituent positioning and protonation sites (Table 1):

Positional isomers (e.g., -CN at C3 vs. C4) exhibit distinct dipole moments and solubility profiles due to altered electronic distributions. For instance, the 4-cyano isomer demonstrates greater aqueous solubility (~2.1 mg/mL) compared to the 3-cyano analog (~0.8 mg/mL).

Crystallographic comparisons with homologs (e.g., 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile) reveal shorter C–F bond lengths in the difluoromethyl derivative (1.33 Å vs. 1.35 Å), attributed to reduced steric bulk.

Figure 1. Tautomeric equilibrium in this compound.

Table 1. Structural and spectral properties of selected isomers.

Properties

IUPAC Name |

5-(difluoromethyl)-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N3/c6-5(7)4-3(1-8)2-9-10-4/h2,5H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHBRFKCVIKKMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of difluoroacetic acid with appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and purity. For instance, nanoscale titanium dioxide can be used to catalyze the esterification reactions, resulting in high yields and reduced reaction times . The process is designed to be cost-effective and environmentally friendly by minimizing the use of organic solvents and optimizing solvent recovery.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. For instance, research has shown that derivatives of 3-(difluoromethyl)-1H-pyrazole-4-carbonitrile demonstrate significant inhibitory effects against various fungal pathogens, such as Botrytis cinerea. In a study, two specific derivatives were synthesized and tested, showcasing moderate antifungal activity, which was confirmed through molecular docking studies that identified the difluoromethyl pyrazole moiety as the key active group .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives have been explored for their anti-inflammatory and analgesic properties. A series of studies indicate that compounds similar to this compound can inhibit cyclooxygenase enzymes, which are crucial in mediating inflammatory responses. This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Fungicides

this compound serves as an essential intermediate in the synthesis of several fungicides that inhibit succinate dehydrogenase (SDHI). These fungicides are effective against a broad spectrum of fungal diseases affecting crops. Notable examples include:

- Isopyrazam (2010)

- Bixafen (2011)

- Fluxapyroxad (2011)

These compounds have been registered for commercial use due to their efficacy in controlling major crop pests like Alternaria species . The mechanism of action involves disrupting mitochondrial respiration in fungi, leading to cell death.

Case Study 1: Synthesis and Efficacy Evaluation

A recent study synthesized 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and evaluated its fungicidal activity against Botrytis cinerea. The compound was characterized using NMR spectroscopy and X-ray diffraction, confirming its structure. In vitro tests revealed a significant reduction in fungal growth, highlighting the potential for agricultural applications .

Case Study 2: Development of Anti-inflammatory Agents

Another investigation focused on the structure-activity relationship of pyrazole derivatives, including this compound. Various substitutions were tested to enhance COX-2 inhibition. The results indicated promising anti-inflammatory effects, positioning these compounds as potential therapeutic agents for inflammatory diseases .

Data Tables

| Application Area | Compound Name | Activity Type | Year of Study |

|---|---|---|---|

| Pharmaceuticals | 3-(Difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide | Antifungal | 2022 |

| Agriculture | Isopyrazam | Fungicide | 2010 |

| Agriculture | Bixafen | Fungicide | 2011 |

| Pharmaceuticals | Various Pyrazoles | Anti-inflammatory | 2019 |

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as succinate dehydrogenase, disrupting cellular respiration and leading to antifungal or antibacterial effects . The compound’s difluoromethyl group plays a crucial role in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Antifungal Activity

- This compound: While direct data are unavailable, its structural analog DFPA (3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) is a key intermediate in SDH inhibitor fungicides, with IC50 values in the nanomolar range against Botrytis cinerea .

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives : Show moderate antifungal activity (MIC = 50–100 µg/mL against Candida albicans) but are less potent than fluorinated analogs .

Antioxidant Activity

- 2,3-Dihydro-1H-pyrazole-4-carbonitriles : Demonstrated DPPH radical scavenging with IC50 = 35–75 µg/mL, attributed to electron-donating groups (e.g., -OCH3) .

Structural and Spectroscopic Analysis

- NMR Shifts: The cyano group in this compound deshields adjacent protons, causing downfield shifts (e.g., δ = 7.54 ppm for H-5 in analogs) .

- IR Stretches : Strong absorption at ~2230 cm⁻¹ (C≡N) and ~1100 cm⁻¹ (C-F) confirm functional group identity .

Biological Activity

3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile is a compound of increasing interest due to its diverse biological activities, particularly in agricultural and medicinal chemistry. This article synthesizes current research findings on its biological activity, including antifungal properties, mechanisms of action, and structure-activity relationships.

Overview of this compound

The compound features a difluoromethyl group and a carbonitrile functional group attached to a pyrazole ring, which contributes to its unique chemical properties. The general structure can be represented as follows:

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal activity against various phytopathogenic fungi. A study highlighted its effectiveness against Botrytis cinerea, a common plant pathogen, showing moderate inhibitory activity .

Case Study: Antifungal Efficacy

| Compound | Target Fungi | Inhibition (%) |

|---|---|---|

| This compound | Botrytis cinerea | Moderate |

| Control (Boscalid) | Botrytis cinerea | High |

The docking studies indicated that the difluoromethyl moiety plays a crucial role in binding interactions with fungal targets, enhancing its antifungal potential .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with key enzymes involved in fungal metabolism, disrupting their function.

- Molecular Docking Insights : Studies using molecular docking techniques have shown that the compound can form hydrogen bonds with amino acids in the active sites of target enzymes, such as succinate dehydrogenase (SDH) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrazole derivatives. Research has identified several modifications that can enhance efficacy:

- Substituent Variations : Altering the substituents on the pyrazole ring or the difluoromethyl group can significantly impact antifungal potency.

- Quantitative Structure-Activity Relationship (QSAR) : Models have been developed to predict biological activity based on structural features, helping guide future synthesis efforts .

Broader Biological Activities

Beyond antifungal properties, pyrazole derivatives have been reported to possess various biological activities, including:

Q & A

How can researchers optimize the synthetic route for 3-(difluoromethyl)-1H-pyrazole-4-carbonitrile to address challenges in intermediate stability and reaction selectivity?

Methodological Answer:

The synthesis often involves forming the pyrazole core via the Paal-Knorr method, followed by functionalization. Key intermediates like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride are highly reactive and prone to hydrolysis. To optimize:

- Use ice-bath conditions during acyl chloride formation to minimize side reactions (e.g., hydrolysis) .

- Purify intermediates via flash chromatography or recrystallization, as demonstrated in pyrazole-4-carbonitrile derivatives with substituted aryl groups .

- Monitor reaction progress with TLC and adjust stoichiometry of reagents like SOCl₂ to ensure complete conversion .

What strategies resolve contradictory spectral data (e.g., NMR/IR discrepancies) when characterizing derivatives of this compound?

Methodological Answer:

Contradictions in spectral data may arise from tautomerism or solvent effects. To resolve:

- Compare experimental IR peaks (e.g., CN stretch at ~2228 cm⁻¹, NH stretches at ~3237–3267 cm⁻¹) with literature values for analogous pyrazole-carbonitriles .

- Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) for NMR to clarify splitting patterns and assign aromatic protons unambiguously .

- Employ computational tools (DFT) to predict NMR chemical shifts and validate assignments .

How does the difluoromethyl group influence the electronic properties and bioactivity of pyrazole-4-carbonitrile derivatives, and how can these effects be validated experimentally?

Methodological Answer:

The difluoromethyl group enhances electronegativity and metabolic stability via inductive effects. To study its impact:

- Perform Hammett analysis or DFT calculations to quantify electron-withdrawing effects on the pyrazole ring .

- Compare bioactivity (e.g., antifungal IC₅₀) of difluoromethyl analogs with non-fluorinated counterparts, as seen in studies on pyrazole-carboxamide antifungals .

- Use X-ray crystallography to analyze conformational changes induced by fluorine substitution .

What crystallographic techniques and software are recommended for determining the crystal structure of this compound derivatives, particularly with disordered fluorine atoms?

Methodological Answer:

For disordered fluorine atoms or twinning:

- Use high-resolution X-ray data (≤ 0.8 Å) and refine structures with SHELXL, which handles disorder via PART and SUMP instructions .

- Apply restraints (e.g., DFIX, ISOR) to stabilize fluorine atom positions during refinement .

- Validate hydrogen bonding and π-π interactions using Mercury or Olex2 visualization tools .

How should structure-activity relationship (SAR) studies be designed for this compound analogs to enhance antifungal activity?

Methodological Answer:

SAR studies should focus on substituent variation at the pyrazole 1- and 3-positions:

- Synthesize analogs with substituted benzyl or aryl groups at the 1-position and evaluate antifungal activity against Candida spp. .

- Introduce electron-withdrawing groups (e.g., NO₂, Cl) at the 3-position to improve membrane permeability .

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to fungal CYP51 or other targets .

What safety precautions are critical when handling this compound derivatives during synthesis and purification?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.